3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-12-9-16(21-25-2)15-11-17(13-3-5-14(20)6-4-13)22(18(15)10-12)8-7-19(23)24/h3-6,11-12H,7-10H2,1-2H3,(H,23,24)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZDPOXJFOWULA-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)C(=NOC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)/C(=N/OC)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of brominated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl and methoxyimino groups may enhance its interaction with biological targets involved in tumor growth and proliferation.
-
Neuropharmacology :
- The indole moiety is known for its role in neurotransmitter modulation. Compounds containing this structure may influence serotonin receptors, potentially leading to applications in treating mood disorders and anxiety.
-
Antimicrobial Properties :
- Research into related indole derivatives has shown promise as antimicrobial agents. The unique functional groups in this compound may contribute to its ability to inhibit bacterial growth or fungal infections.
Agrochemical Applications
-
Herbicidal Activity :
- Compounds that share structural similarities with 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid have been investigated for their herbicidal properties. The specificity of the bromophenyl group may enhance selectivity towards certain weed species.
-
Insecticidal Properties :
- The compound's potential as an insecticide could be explored due to its structural components that may interfere with insect metabolic pathways or behavioral patterns.
Case Studies
-
Cytotoxicity Assays :
- A study conducted on a series of indole derivatives demonstrated that modifications to the indole structure significantly affected cytotoxicity against human cancer cell lines. The specific impact of the methoxyimino group was highlighted as a key factor in enhancing activity.
-
Neurotransmitter Interaction Studies :
- Research involving similar compounds showed that they could modulate serotonin receptor activity, suggesting potential for developing treatments for depression or anxiety disorders.
-
Field Trials for Herbicidal Efficacy :
- Trials on related compounds indicated effective control over specific weed populations in agricultural settings, showcasing the potential utility of this compound in crop protection strategies.
Mechanism of Action
The mechanism by which 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic Acid
This compound shares the 4-bromophenyl-tetrahydroindole scaffold but differs in substituents:
- Position 3: Acetic acid group (vs. propanoic acid in the target compound).
- Position 4: Oxo group (vs. methoxyimino).
- Methyl groups: Two methyl groups at position 6 (vs. one methyl).
3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic Acid
- Core structure : Isoindole (hexahydro) vs. tetrahydroindole.
- Substituent : 4-Methylphenyl (electron-donating) vs. 4-bromophenyl (electron-withdrawing).
- Functional group: 3-oxo vs. 4-methoxyimino. The bromine atom in the target compound enhances electrophilicity, which could improve interactions with nucleophilic residues in enzyme pockets .
(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid
- Indole substitution : Bromine at position 4 (vs. 2 in the target compound).
- Side chain: Amino acid (tryptophan analogue) vs. propanoic acid. This derivative’s amino acid structure suggests utility in peptide synthesis or neurotransmitter modulation, whereas the target compound’s propanoic acid may favor solubility and metabolic stability .
Functional and Reactivity Comparisons
Reactivity with Nucleophiles
Compounds like 3-(4-bromobenzoyl)-acrylic acid () undergo nucleophilic additions due to their α,β-unsaturated carbonyl system. In contrast, the target compound’s methoxyimino group may resist nucleophilic attack, directing reactivity toward the bromophenyl or indole nitrogen .
Data Tables
Table 1: Structural Comparison of Brominated Indole Derivatives
Table 2: Key Physical and Functional Properties
Biological Activity
3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid (CAS: 1024725-37-8) is a synthetic compound belonging to the indole family, characterized by its complex structure and potential biological activities. This compound has garnered interest in pharmacological research due to its structural similarities to known bioactive molecules and its promising therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.29 g/mol. The presence of a bromophenyl group and a methoxyimino moiety contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21BrN2O3 |
| Molecular Weight | 405.29 g/mol |
| CAS Number | 1024725-37-8 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this indole derivative. For instance, derivatives containing similar structural motifs have shown significant activity against the H5N1 avian influenza virus. In vitro assays demonstrated that these compounds inhibited viral replication effectively, with EC50 values indicating potent antiviral efficacy . This suggests that 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid may possess similar antiviral properties.
Antitumor Activity
The indole framework is well-known for its anticancer properties. Compounds derived from tetrahydroindoles have been reported to act as inhibitors of various cancer cell lines. For example, studies involving tetrahydroindole analogs have demonstrated their ability to inhibit cell proliferation in models of breast cancer and other malignancies . The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Neuroprotective Effects
Research has also suggested that indole derivatives may exhibit neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to interact with central nervous system targets, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antiviral Screening
In a study focusing on the antiviral properties of related compounds, researchers evaluated several indole derivatives for their effectiveness against H5N1. The results indicated that certain structural modifications significantly enhanced antiviral activity, with some compounds achieving an EC50 lower than 10 µM in plaque reduction assays .
Study 2: Antitumor Efficacy
A comprehensive evaluation of tetrahydroindole derivatives revealed that specific substitutions on the indole ring led to enhanced cytotoxicity against various cancer cell lines. For instance, a derivative similar to our compound exhibited IC50 values in the nanomolar range against breast cancer cells . This underscores the potential application of 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid in cancer therapy.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis involves multi-step reactions starting with indole derivatives and bromophenyl precursors. Key steps include:
- Coupling reactions : Use sodium hydride for deprotonation of indole NH groups to facilitate alkylation or acylation (e.g., with 4-bromophenyl halides) .
- Methoxyimino introduction : Employ hydroxylamine derivatives under controlled pH (7–8) to form the imine bond. Temperature must be maintained at 0–5°C to avoid side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is critical for isolating the tetrahydroindole core .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- Answer : Combine 1H/13C NMR to identify the tetrahydroindole ring (δ 1.5–2.5 ppm for methyl groups) and methoxyimino (δ 3.8–4.0 ppm). HRMS confirms molecular weight (e.g., [M+H]+ expected at ~435 Da). IR spectroscopy verifies the carboxylic acid (1700–1720 cm⁻¹) and imine (1640–1660 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases or cyclooxygenases using fluorogenic substrates (e.g., ATP analogs for kinase activity) .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic purity and observed bioactivity discrepancies?
- Answer : Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Degradation products : Perform stability studies under varying pH/temperature and analyze via LC-MS .
- Synergistic effects : Co-crystallize with target proteins (e.g., X-ray crystallography) to confirm binding modes .
Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
- Answer :
- Prodrug design : Synthesize ester derivatives (e.g., methyl or ethyl esters) of the carboxylic acid group, which hydrolyze in vivo .
- Co-solvent systems : Use PEG-400 or cyclodextrins in aqueous buffers (tested via dynamic light scattering for aggregation) .
- Salt formation : React with sodium or potassium hydroxide to form water-soluble salts .
Q. How does the methoxyimino group influence the compound’s metabolic stability?
- Answer : The methoxyimino group reduces oxidative metabolism by cytochrome P450 enzymes. Validate via:
- Liver microsome assays : Compare half-life (t½) with analogs lacking the methoxy group .
- Metabolite profiling : Use LC-MS/MS to identify primary metabolites (e.g., hydroxylation or demethylation products) .
Q. What computational methods predict interactions between this compound and biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) to predict binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with activity using Random Forest algorithms .
Methodological Notes
- Stereochemical considerations : The (4E)-configuration of the methoxyimino group must be preserved during synthesis. Monitor via NOESY NMR to confirm spatial arrangement .
- Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 2735609 for related bromophenylpropanoic acids) to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
